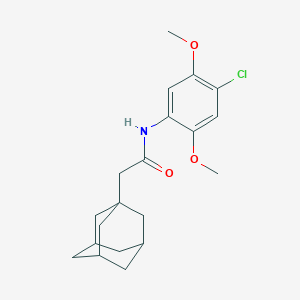![molecular formula C18H14ClN5O2S B251290 3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251290.png)
3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is known to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins in vitro and in vivo. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its potential pharmacological properties and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide include investigating its potential use in treating other diseases, such as autoimmune disorders and cardiovascular diseases. Further research is also needed to optimize the synthesis method and to investigate the potential side effects and toxicity of this compound. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps, including the condensation of 3-chloro-4-methoxybenzoyl chloride with 3-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide have been investigated in several scientific studies. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H14ClN5O2S |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN5O2S/c1-10-21-22-18-24(10)23-17(27-18)12-4-3-5-13(8-12)20-16(25)11-6-7-15(26-2)14(19)9-11/h3-9H,1-2H3,(H,20,25) |
Clave InChI |
WSPUJDRLACRQHK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251207.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B251209.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251214.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

